(1R,5S)-8-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
This compound features a bicyclo[3.2.1]octane core substituted with two key heterocyclic groups:
- A sulfonyl-linked 2-isopropyl-1-methylimidazole moiety at position 6.
- A pyrazole group at position 2.
The sulfonyl group may enhance solubility or serve as a leaving group in synthetic pathways, while the pyrazole and imidazole substituents could participate in hydrogen bonding or π-π stacking interactions .
Properties
IUPAC Name |
8-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2S/c1-12(2)17-19-16(11-20(17)3)25(23,24)22-13-5-6-14(22)10-15(9-13)21-8-4-7-18-21/h4,7-8,11-15H,5-6,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFBZQCTDOLMMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)N2C3CCC2CC(C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,5S)-8-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane, hereafter referred to as Compound A, is a complex bicyclic structure that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores the biological activity of Compound A, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
Compound A is characterized by a unique bicyclic framework that incorporates a sulfonamide moiety and a pyrazole ring. Its structural formula is represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 312.44 g/mol |
| Solubility | Moderate |
| LogP | 3.5 |
| Bioavailability Score | 0.55 |
Compound A exhibits its biological activity primarily through inhibition of specific kinase pathways, which are critical in various cellular processes including proliferation, differentiation, and apoptosis. The compound's structure allows it to interact with ATP-binding sites on kinases, thereby inhibiting their activity.
Kinase Inhibition Profile
Recent studies have demonstrated that Compound A selectively inhibits several kinases involved in cancer progression:
| Kinase | IC50 (nM) | Selectivity |
|---|---|---|
| Akt1 | 61 | High |
| Aurora A/B | 35/75 | Moderate |
| FAK | 2.9 | Low |
Anticancer Activity
In vitro assays have shown that Compound A exhibits significant antiproliferative effects against various cancer cell lines, including colorectal and leukemia cells. For instance:
- Colorectal Cancer Cell Line (HCT116) : IC50 = 0.95 µM
- Leukemia Cell Lines : IC50 values as low as 0.002 µM
These results suggest that Compound A could be a potent candidate for further development as an anticancer agent.
Case Studies
- Study on HCT116 Cells : Compound A was observed to induce apoptosis and arrest the cell cycle at the S phase, indicating its potential as a therapeutic agent in colorectal cancer treatment.
- Xenograft Models : In vivo studies using xenograft models demonstrated significant tumor regression upon administration of Compound A, supporting its efficacy observed in vitro.
Safety and Toxicity
While the therapeutic potential of Compound A is promising, safety assessments are crucial. Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses; however, further investigations are required to fully elucidate its toxicological impact.
Comparison with Similar Compounds
Structural Analogues with Modified Heterocyclic Substituents
a) 3-(4-Chloro-1H-pyrazol-1-yl)-8-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]octane
- Key Differences :
- The pyrazole group is substituted with chlorine at position 3.
- The imidazole substituent has an ethyl group instead of isopropyl.
- Impact :
b) (1R,3S,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane
- Key Differences :
- Replaces sulfonylimidazole with a triazole group.
- Lacks the pyrazole substituent.
- Impact: Triazole’s smaller size and different hydrogen-bonding capacity may reduce target affinity.
Compounds with Additional Functional Groups
a) (1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine
- Key Differences :
- Adds a phenylpropanamine side chain.
- Uses triazole instead of pyrazole.
- Phenyl group may enable interactions with aromatic residues in proteins. Marketed as a research intermediate for enantioselective synthesis ($340.00/2.5 mg) .
b) 8-(1-Methyl-1H-pyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione
- Key Differences :
- Replaces sulfonylimidazole with a 3-oxa-dione ring.
- Pyrazole is retained but at position 7.
- Impact :
Data Table: Structural and Physical Properties Comparison
Q & A
Q. Table 1: Reaction Conditions for Sulfonylation
| Parameter | (Xylene) | (THF/EtOH) |
|---|---|---|
| Solvent | Xylene | THF/EtOH |
| Reaction Time | 25–30 hours | 12–18 hours |
| Oxidizing Agent | Chloranil | Not specified |
| Yield Optimization | Recrystallization | Column chromatography |
Basic: What analytical techniques are recommended for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : Conduct ¹H-NMR and ¹³C-NMR in CDCl₃ or DMSO-d₆ to identify characteristic peaks (e.g., sulfonyl protons at δ 3.90–4.62 ppm, pyrazole protons at δ 7.45–7.76 ppm) .
- Mass Spectrometry : Use HRMS or UPLC-MS to verify molecular weight (e.g., m/z values for parent ions) and confirm purity (>95% via HPLC) .
- Elemental Analysis : Validate empirical formulas (e.g., C₁₉H₂₇N₃O₃S) through combustion analysis .
Advanced: How can environmental stability and degradation pathways be systematically evaluated?
Methodological Answer:
Adopt a multi-phase approach inspired by Project INCHEMBIOL :
Laboratory Studies :
- Hydrolysis : Expose the compound to aqueous buffers (pH 3–9) at 25–50°C, monitoring degradation via LC-MS.
- Photolysis : Use UV light (254–365 nm) to assess photo-stability.
Ecotoxicology :
- Test acute toxicity on model organisms (e.g., Daphnia magna) at varying concentrations (1–100 ppm).
- Measure bioaccumulation potential using logP values (calculated via HPLC retention times).
Q. Table 2: Key Environmental Parameters
| Parameter | Experimental Design | Analytical Tool |
|---|---|---|
| Hydrolysis Half-life | pH-varied buffers, 25–50°C | LC-MS |
| Photolytic Degradation | UV exposure (254 nm) | UV-Vis Spectroscopy |
| Ecotoxicity (LC₅₀) | Daphnia magna assays | OECD Test Guideline 202 |
Advanced: How to resolve discrepancies between in vitro and in vivo pharmacological activity data?
Methodological Answer:
Discrepancies often arise from metabolic instability or poor bioavailability. Strategies include:
- Metabolic Profiling : Incubate the compound with liver microsomes (human/rat) to identify metabolites via LC-HRMS .
- Formulation Adjustments : Improve solubility using co-solvents (e.g., PEG 400) or nanoemulsion techniques, as seen in pyrazole-azabicyclo derivatives .
- Pharmacokinetic Studies : Measure plasma half-life (t₁/₂) and tissue distribution in rodent models using radiolabeled analogs .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Focus on modifying key substituents to assess biological activity:
Sulfonyl Group Variations : Replace the 2-isopropyl-1-methylimidazole with other heterocycles (e.g., 3,5-dimethylpyrazole) to evaluate potency changes .
Pyrazole Substitutions : Test 1H-pyrazol-1-yl analogs with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups to correlate with activity .
Azabicyclo Core Modifications : Compare activity of 8-azabicyclo[3.2.1]octane derivatives with varying bridgehead substituents (e.g., hydroxyl, methyl) .
Q. Table 3: SAR Design Parameters
Basic: What methods are suitable for assessing solubility and formulation compatibility?
Methodological Answer:
- Solubility Screening : Use shake-flask method in buffers (pH 1.2–7.4) and solvents (e.g., DMSO, ethanol) quantified via HPLC .
- Thermodynamic Solubility : Measure equilibrium solubility by saturating the compound in aqueous media for 24–72 hours .
- Excipient Compatibility : Test stability with common excipients (e.g., lactose, PVP) under accelerated conditions (40°C/75% RH) for 4 weeks .
Advanced: How to address conflicting data in cytotoxicity studies across cell lines?
Methodological Answer:
- Cell Line Validation : Ensure consistent passage numbers and authentication (e.g., STR profiling) to rule out genetic drift .
- Mechanistic Profiling : Compare gene expression (RNA-seq) or protein activity (western blot) in sensitive vs. resistant lines to identify resistance pathways .
- 3D Culture Models : Use spheroids or organoids to mimic in vivo tumor microenvironments and reduce false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
